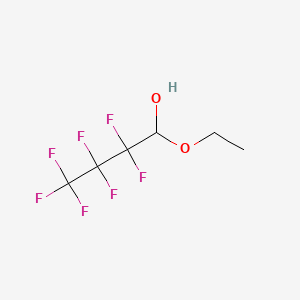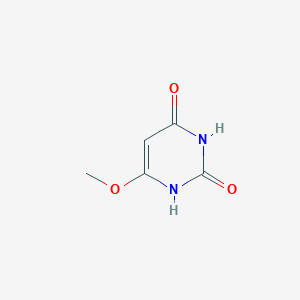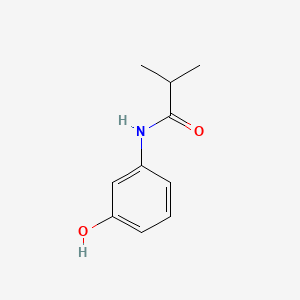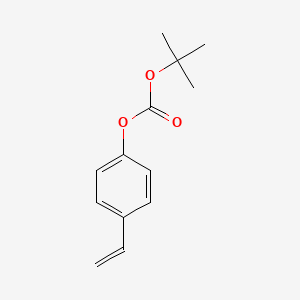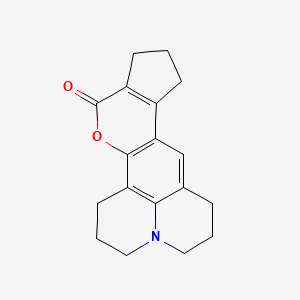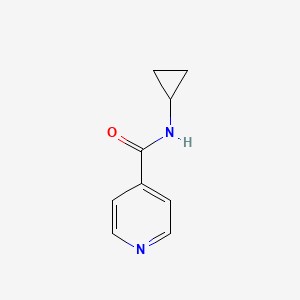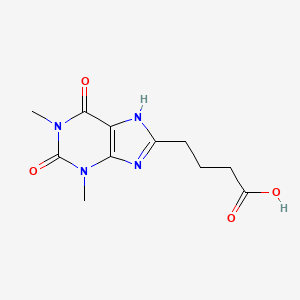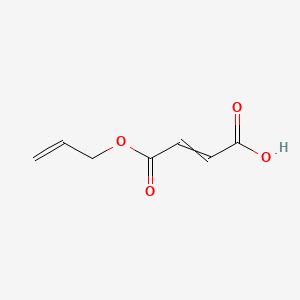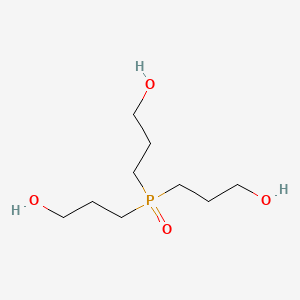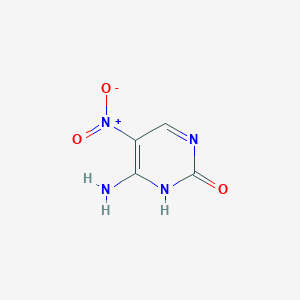
5-Nitrocytosine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrochemical Properties and 2D Condensation
- 5-Nitrocytosine exhibits unique electrochemical properties, including adsorption and two-dimensional (2D) condensation at the hanging mercury drop electrode in various electrolytes. Its adsorption is observed across a broad pH range (2.5 to 9.5), and 2D condensation occurs in acidic and neutral pH environments. This behavior, influenced by factors like pH, temperature, and concentration, is crucial for understanding self-assembled monolayers of organic compounds (Fojt & Fojta, 2019).
Molecular Recognition and Supramolecular Architecture
- 5-Nitrocytosine plays a role in molecular recognition, particularly in cocrystals with cytosine and its derivatives. It helps in understanding the hydrogen-bonding patterns in DNA/RNA base pairing, and its interaction with 5-nitrouracil is crucial for studying cytosine-specific DNA-binding proteins and molecular imprint design (Portalone, 2011).
Synthesis and Derivatives in Pyrimidine Series
- 5-Nitrocytosine is integral in the synthesis of various purines and pteridines. Its structural confirmation and the exploration of its isomers have contributed to a better understanding of the pyrimidine series and its potential applications in medicinal chemistry (Brown, 2007).
DNA Hydroxymethylation and Epigenetics
- Studies involving 5-hydroxymethylcytosine, a derivative of 5-nitrocytosine, have implications in epigenetics. It serves as a biomarker for early diagnosis and prognosis of diseases like oral squamous cell carcinoma, revealing the significance of DNA hydroxymethylation in disease progression and treatment (Cuevas-Nunez et al., 2018).
Density Functional Studies in Pyrimidine Tautomers
- The study of 5-methylcytosine tautomers, closely related to 5-nitrocytosine, through density functional theory helps in understanding the electronic structure and aromatic character of pyrimidine derivatives. This research provides insights into the behavior of these tautomers at the molecular level, useful for various scientific applications (Zahedi, Aghaie, & Zare, 2009).
Electrochemical Biosensors for DNA Modifications
- Electrochemical biosensors utilizing derivatives of 5-nitrocytosine, such as 5-hydroxymethylcytosine, are crucial for detecting DNA modifications. These biosensors play a significant role in understanding epigenetic changes and their correlation with diseases (Zhou et al., 2015).
Energetic Materials and Thermal Stability
- Research on 5-nitrocytosine derivatives, such as aminonitro groups surrounding a fused pyrazolotriazine ring, contributes to the development of thermally stable and insensitive energetic materials. These compounds have potential applications in areas requiring high-energy density and low sensitivity to external stimuli (Tang et al., 2019).
Genomic DNA Modification Quantification
- The quantification of 5-methylcytosine and 5-hydroxymethylcytosine in genomic DNA, including from hepatocellular carcinoma tissues, underscores the importance of these modifications in epigenetic regulation and cancer research. Such studies aid in the early detection and prognosis of cancers (Chen et al., 2013).
Direcciones Futuras
DNA methylation at the fifth position of cytosine (5mC) is one of the most studied epigenetic mechanisms essential for the control of gene expression and for many other biological processes including genomic imprinting, X chromosome inactivation, and genome stability . Future research directions include understanding the dynamics underlying steady-state DNA methylation levels .
Propiedades
IUPAC Name |
6-amino-5-nitro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-3-2(8(10)11)1-6-4(9)7-3/h1H,(H3,5,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDBZGFVYQCVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313071 | |
| Record name | 5-Nitrocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrocytosine | |
CAS RN |
69099-99-6 | |
| Record name | NSC266148 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitrocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-5-nitro-1,2-dihydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




